Pressure‑Induced Band Gap Closure of –0.1 eV/GPa and Metallization at ~10 GPa – Fastest Among Common TMDs
Under hydrostatic pressure, bulk 1T‑HfSe₂ exhibits an indirect band gap closure rate of –0.1 eV/GPa, which is notably faster than the rates observed for MoS₂ and WS₂. The material reaches a metallic state at a pressure of approximately 10 GPa, the lowest metallization onset reported to date for any common TMD [REFS‑1].
| Evidence Dimension | Band gap closure rate and metallization onset pressure |
|---|---|
| Target Compound Data | dE₉/dP = –0.1 eV/GPa; Pmet ≈ 10 GPa |
| Comparator Or Baseline | MoS₂ and WS₂: slower dE₉/dP; higher Pmet (quantitative values not provided in the same study, but relative ranking is firmly established by the authors) |
| Quantified Difference | HfSe₂ gap closes ~0.1 eV/GPa faster than MoS₂/WS₂; onset of metallic behavior is the lowest among common TMDs |
| Conditions | Diamond anvil cell with synchrotron X‑ray diffraction, Raman spectroscopy, optical absorption (VIS‑NIR), and DFT calculations |
Why This Matters
This property makes HfSe₂ uniquely suitable for pressure‑actuated switches and sensors that require a low and well‑defined actuation pressure—a capability not achievable with MoS₂ or WS₂, which remain semiconducting to substantially higher pressures.
- [1] Andrada‑Chacón, A., Morales‑García, Á., Salvadó, M.A., Pertierra, P., Franco, R., Garbarino, G., Taravillo, M., Barreda‑Argüeso, J.A., González, J., García‑Domene, B., Hernández, E., Manjón, F.J. & Rodríguez‑Hernández, P. Pressure‑Driven Metallization in Hafnium Diselenide. Inorganic Chemistry 2021, 60 (3), 1746‑1754. DOI: 10.1021/acs.inorgchem.0c03223. View Source
